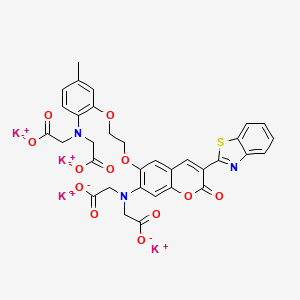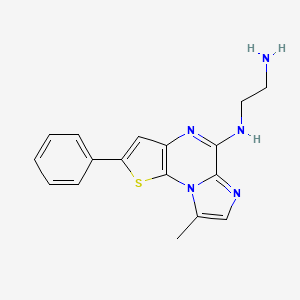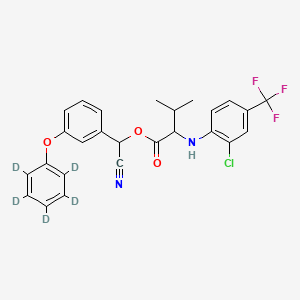
BTC (tetrapotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTC (tetrapotassium) is a calcium indicator with low affinity, characterized by its ability to bind calcium ions and exhibit fluorescence. This compound is particularly useful in cellular calcium imaging due to its extended excitation wavelengths and minimal sensitivity to magnesium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BTC (tetrapotassium) is synthesized through a series of chemical reactions involving the coupling of benzothiazole derivatives with potassium salts. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BTC (tetrapotassium) involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
BTC (tetrapotassium) primarily undergoes complexation reactions with calcium ions. It exhibits a shift in fluorescence excitation maximum upon binding calcium, enabling ratiometric calcium measurements .
Common Reagents and Conditions
The common reagents used in reactions involving BTC (tetrapotassium) include calcium chloride and various organic solvents. The reactions are typically carried out at room temperature under controlled pH conditions to ensure optimal binding affinity .
Major Products Formed
The major product formed from the reaction of BTC (tetrapotassium) with calcium ions is a fluorescent complex that can be used for imaging and analytical purposes .
Aplicaciones Científicas De Investigación
BTC (tetrapotassium) is widely used in scientific research for its ability to measure intracellular calcium levels. Its applications span across various fields:
Chemistry: Used as a fluorescent probe for studying calcium ion dynamics in chemical reactions.
Biology: Employed in cellular imaging to monitor calcium signaling pathways in live cells.
Medicine: Utilized in diagnostic assays to detect calcium-related disorders.
Industry: Applied in the development of biosensors for environmental monitoring and quality control.
Mecanismo De Acción
BTC (tetrapotassium) exerts its effects by binding to calcium ions, resulting in a shift in its fluorescence excitation maximum. This binding is facilitated by the benzothiazole moiety, which interacts with the calcium ions through coordination bonds. The fluorescence change allows for the quantification of calcium levels in various biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Fura-2: Another calcium indicator with higher affinity for calcium ions.
Fluo-4: Known for its high sensitivity and rapid response to calcium changes.
Calcium Green-1: Offers a broad dynamic range for calcium measurements.
Uniqueness of BTC (tetrapotassium)
BTC (tetrapotassium) is unique due to its low affinity for calcium ions, making it suitable for detecting elevated calcium levels associated with cellular activation. Its extended excitation wavelengths and minimal sensitivity to magnesium ions further enhance its utility in precise ratiometric measurements.
Propiedades
Fórmula molecular |
C33H25K4N3O12S |
|---|---|
Peso molecular |
844.0 g/mol |
Nombre IUPAC |
tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 |
Clave InChI |
NVHVYTMJZUGPBU-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)









![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
